

Application Notes and Protocols: BAY 1892005 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: BAY 1892005

Cat. No.: B10861678

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Introduction

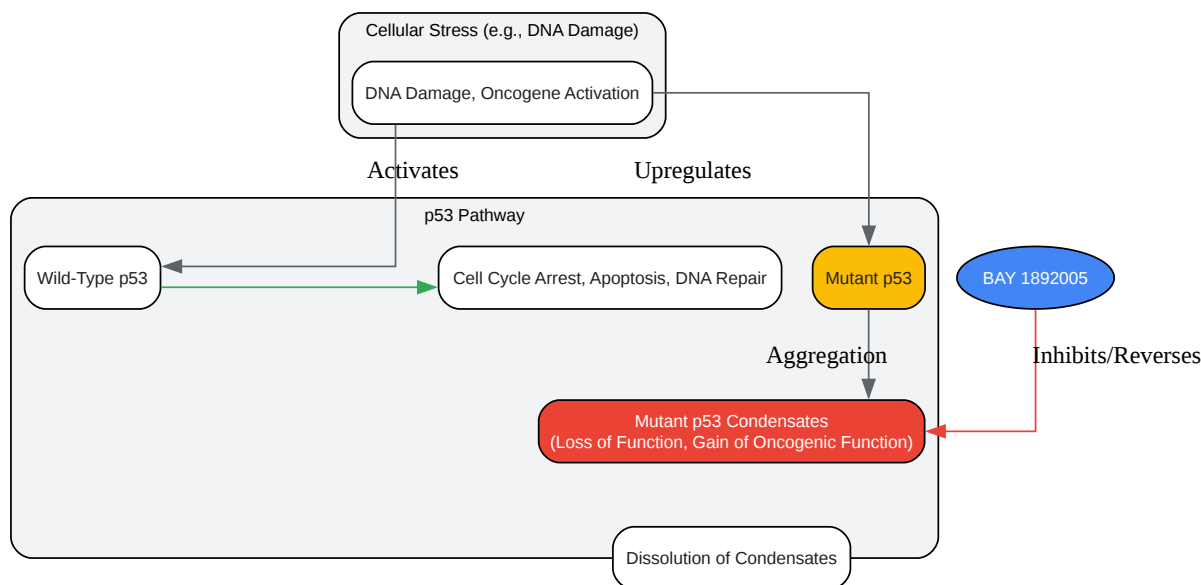
BAY 1892005 is a small molecule modulator of the tumor suppressor protein p53.[1][2] Specifically, it has been identified as a compound that interacts with and modulates the condensation of mutant p53.[1][2][3] Mutations in the p53 gene are prevalent in a vast array of human cancers, often leading to a destabilized and aggregation-prone protein that loses its tumor-suppressive functions and can even gain oncogenic activities. The ability of **BAY 1892005** to modulate the state of mutant p53 makes it a compound of significant interest in the development of novel cancer therapeutics.[1][2]

High-throughput screening (HTS) assays are crucial for the identification and characterization of molecules like **BAY 1892005** from large compound libraries.[1] These assays enable the rapid testing of thousands to millions of compounds to identify those that elicit a desired biological response. This document provides detailed application notes and protocols for the use of **BAY 1892005** in relevant high-throughput screening assays, focusing on its role as a modulator of mutant p53.

Mechanism of Action: Modulation of Mutant p53 Condensation

BAY 1892005 was identified through a high-throughput screen of over 4 million compounds for its ability to interact with mutant p53.[1] Subsequent studies revealed that **BAY 1892005** covalently binds to mutant p53, specifically tested with p53R175H and p53Y220C variants.[1] This interaction leads to the dissolution of mutant p53 condensates, which are aberrant, liquid-like droplets formed by the aggregation of the mutated protein within the cell nucleus.[1][2] By altering the aggregation state of mutant p53, **BAY 1892005** presents a novel therapeutic strategy for cancers harboring these mutations.[2][4]

The signaling pathway affected by mutant p53 and the point of intervention for **BAY 1892005** is illustrated below.



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Figure 1. Signaling pathway of p53 and intervention by **BAY 1892005**.

Data Presentation

The anti-proliferative activity of **BAY 1892005** has been evaluated in various cancer cell lines harboring p53 mutations. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell Line	p53 Mutation Status	Assay Type	IC50 (μM)	Reference
Huh7	p53-mutated	Cell Proliferation	11.2	[5]
H358	p53-mutated	Cell Proliferation	11.1	[5]

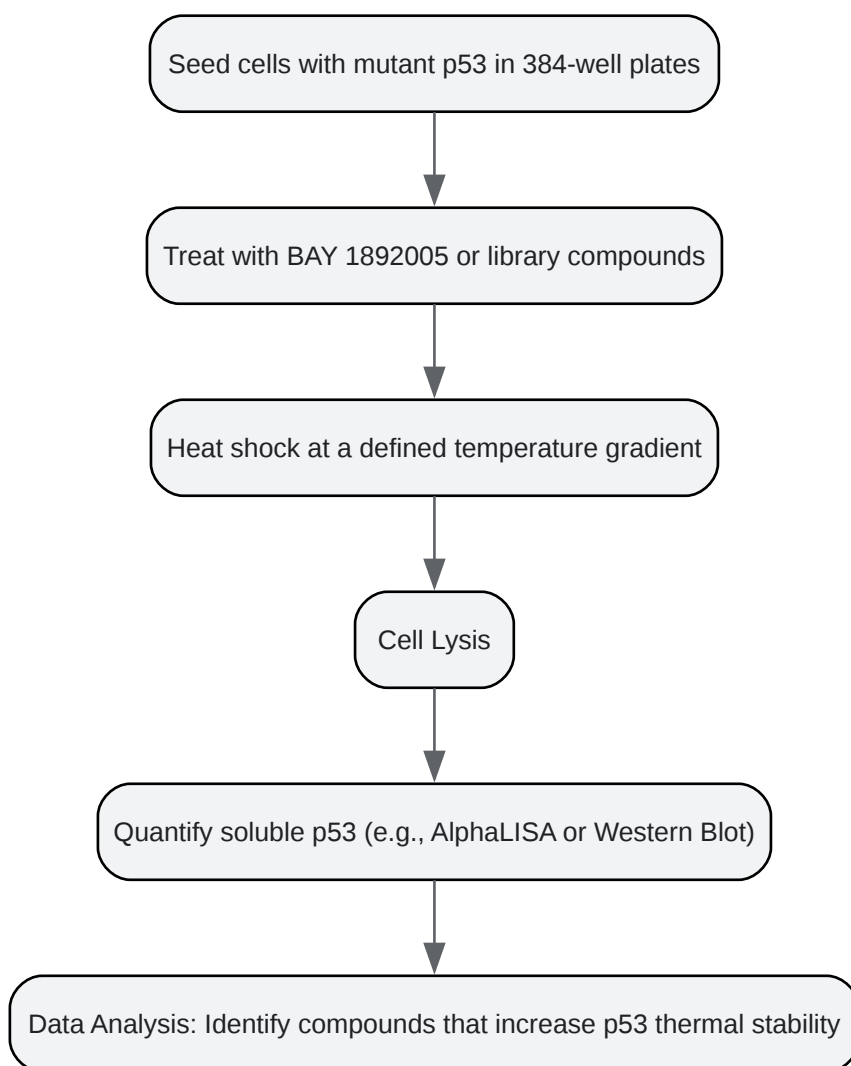
Experimental Protocols

This section provides detailed protocols for high-throughput screening assays relevant to the identification and characterization of compounds like **BAY 1892005** that modulate mutant p53 condensation.

Protocol 1: High-Throughput Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay is designed to verify the direct binding of compounds to the target protein (mutant p53) in a cellular environment by measuring changes in protein thermal stability.

Workflow Diagram:



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Figure 2. Workflow for a High-Throughput Cellular Thermal Shift Assay.

Methodology:

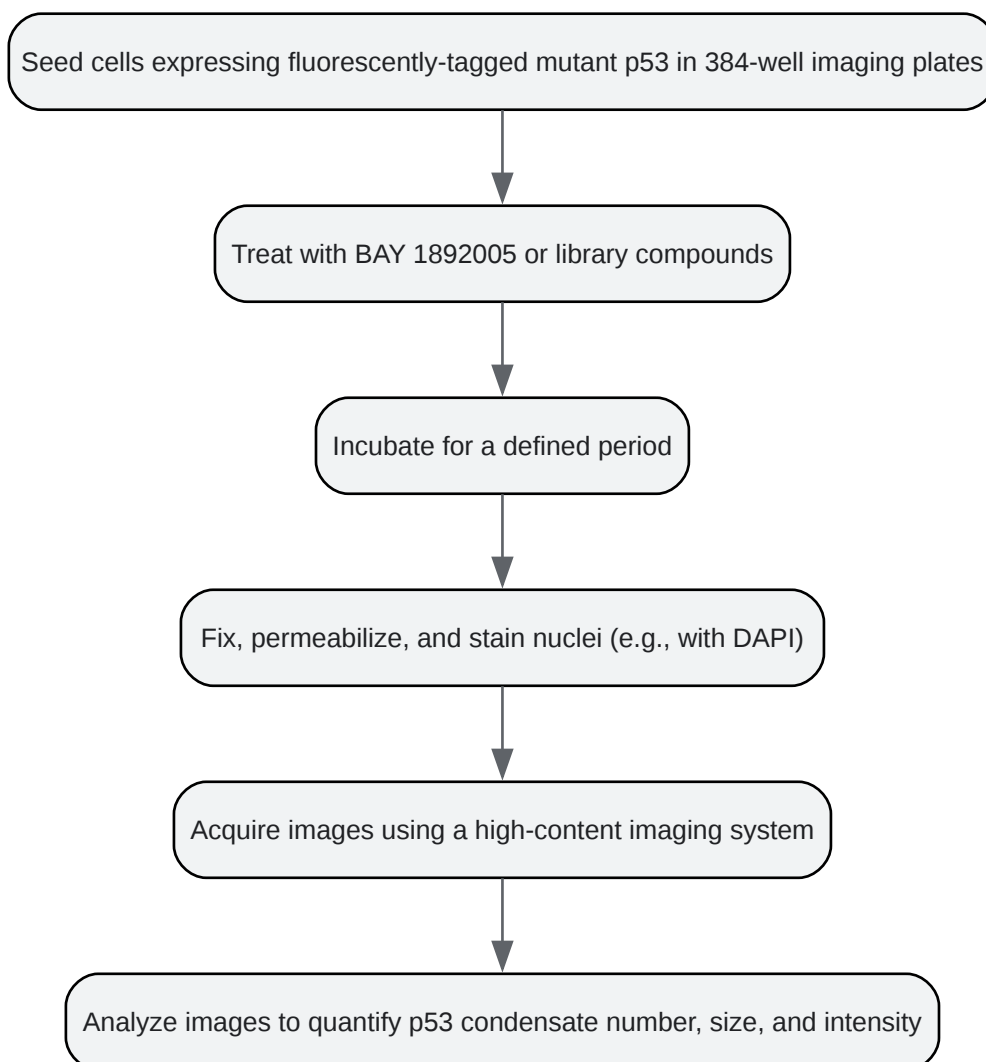
- **Cell Seeding:** Seed a human cancer cell line endogenously expressing a mutant p53 (e.g., Huh7, H358) into 384-well PCR plates at a density of 10,000-20,000 cells per well. Incubate overnight.
- **Compound Treatment:** Add **BAY 1892005** (as a positive control) or library compounds at various concentrations to the wells. Include a DMSO control. Incubate for 1-2 hours at 37°C.

- Heat Shock: Seal the plates and apply a temperature gradient using a PCR cycler for 3 minutes. A typical gradient would range from 37°C to 67°C.
- Cell Lysis: Immediately after heat shock, lyse the cells by freeze-thawing or by adding a suitable lysis buffer.
- Quantification of Soluble p53:
 - AlphaLISA: Transfer the lysates to a 384-well ProxiPlate. Add AlphaLISA acceptor beads conjugated to one anti-p53 antibody and donor beads conjugated to another anti-p53 antibody that recognizes a different epitope. Incubate in the dark and read the plate on an EnVision reader.
 - High-Throughput Western Blot: Utilize an automated western blot system to quantify the amount of soluble p53 in each well.
- Data Analysis: Plot the amount of soluble p53 as a function of temperature for each compound treatment. Compounds that bind to mutant p53 will increase its thermal stability, resulting in a shift of the melting curve to a higher temperature.

Protocol 2: High-Content Imaging Assay for Mutant p53 Condensate Modulation

This cell-based assay is designed to visually identify and quantify the effect of compounds on the formation or dissolution of mutant p53 condensates.

Workflow Diagram:



Dispense ATR enzyme, Ulight-p53 substrate, and BAY 1892005/library compounds into a 384-well plate

Initiate reaction by adding ATP

Incubate at room temperature

Stop reaction and add Europium-anti-phospho-p53 antibody

Incubate to allow for antibody binding

Read HTRF signal

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- To cite this document: BenchChem. [Application Notes and Protocols: BAY 1892005 in High-Throughput Screening Assays]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10861678/docs#application-notes-and-protocols-bay-1892005-in-high-throughput-screening-assays\]](https://www.benchchem.com/product/b10861678/docs#application-notes-and-protocols-bay-1892005-in-high-throughput-screening-assays)

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